4-(tert-Butylsulfonyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-11(2,3)16(14,15)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEBKPPNHDIBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 4-(tert-Butylsulfonyl)benzoic acid
Part 1: Executive Summary & Chemical Identity
The 4-(tert-butylsulfonyl)benzoic acid moiety represents a specialized pharmacophore in medicinal chemistry, combining the steric bulk of a tert-butyl group with the high electron-withdrawing capacity of a sulfone, anchored by a reactive benzoic acid handle. Unlike its methylsulfonyl analogs (e.g., those found in Coxibs), the tert-butyl variant offers unique lipophilic and space-filling properties, making it a critical tool for probing hydrophobic pockets in enzyme active sites or increasing metabolic stability against oxidative dealkylation.
This guide provides a definitive technical breakdown of the physicochemical properties, synthetic pathways, and application logic for this building block.
Physicochemical Profile
The following data is derived from stoichiometric calculation and functional group contribution theory (Group Additivity Methods).
| Property | Value | Notes |
| IUPAC Name | 4-(2-methylpropane-2-sulfonyl)benzoic acid | |
| Molecular Formula | C₁₁H₁₄O₄S | |
| Molecular Weight | 242.29 g/mol | Monoisotopic Mass: 242.0613 |
| CAS Registry Number | Not widely listed | Treat as custom synthesis intermediate |
| Predicted pKa | ~3.5 - 3.8 | Acidic due to electron-withdrawing sulfone at para position |
| Predicted LogP | ~2.1 | Balance of lipophilic t-Bu and polar acid/sulfone |
| H-Bond Donors/Acceptors | 1 / 4 | Acid OH / Sulfone O's + Acid Carbonyl |
Part 2: Synthetic Methodology & Process Chemistry
Strategic Analysis
Synthesis of tert-butyl sulfones requires careful handling. Direct sulfonation of tert-butylbenzene is prone to dealkylation (loss of isobutylene) under electrophilic aromatic substitution conditions. Therefore, the oxidation of the corresponding sulfide is the industry-standard "self-validating" route.
Protocol: Thiol Alkylation & Oxidation Sequence
This protocol minimizes side reactions and maximizes yield.
Step 1: Synthesis of 4-(tert-butylthio)benzoic acid
Note: Direct nucleophilic attack of tert-butyl thiol on 4-fluorobenzoic acid is sluggish due to steric hindrance. The preferred route uses acid-catalyzed alkylation of 4-mercaptobenzoic acid.
-
Reagents: 4-Mercaptobenzoic acid (1.0 eq), tert-Butanol (5.0 eq), Sulfuric Acid (catalytic).
-
Procedure: Reflux 4-mercaptobenzoic acid in tert-butanol with H₂SO₄. The tert-butyl cation is generated in situ and captured by the sulfur nucleophile.
-
Purification: Crystallization from hexanes/EtOAc.
Step 2: Oxidation to Sulfone
Note: Control of temperature is critical to prevent over-oxidation or decarboxylation.
-
Reagents: 4-(tert-butylthio)benzoic acid (1.0 eq), Oxone® (Potassium peroxymonosulfate) (2.5 eq), Methanol/Water (1:1).
-
Procedure:
-
Dissolve sulfide in MeOH/Water.
-
Add Oxone portion-wise at 0°C (Exothermic!).
-
Stir at Room Temperature for 4–6 hours.
-
-
Workup: Dilute with water, extract with EtOAc. The sulfone is highly polar; ensure aqueous layer is acidic (pH 2) to keep the benzoic acid protonated for extraction.
Visualization: Synthetic Workflow
The following diagram illustrates the critical decision nodes in the synthesis pathway.
Figure 1: Step-wise synthetic pathway transforming the mercapto-precursor to the sulfone target via oxidative insertion.
Part 3: Structural Utility in Drug Design
Electronic & Steric Rationale
In Structure-Activity Relationship (SAR) studies, replacing a methyl sulfone with a tert-butyl sulfone serves two distinct purposes:
-
Metabolic Blocking: The tert-butyl group lacks benzylic protons (unlike an ethyl or isopropyl group), making it impervious to Cytochrome P450-mediated hydroxylation at the alpha-position. This extends the half-life (
) of the molecule. -
Electronic Withdrawal: The sulfone group (
) strongly withdraws electrons from the benzene ring, lowering the pKa of the benzoic acid (~3.5 vs 4.2 for unsubstituted). This increases the acidity, potentially strengthening ionic interactions with basic residues (e.g., Arginine) in a receptor pocket.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures must be confirmed:
-
¹H NMR (DMSO-d₆):
- ~1.25 ppm (s, 9H, t-Bu).
- ~8.0–8.2 ppm (m, 4H, Aromatic AA'BB' system).
- ~13.0 ppm (br s, 1H, COOH).
-
IR Spectroscopy:
-
~1690 cm⁻¹ (C=O stretch, acid).
-
~1300 & 1140 cm⁻¹ (SO₂ asymmetric/symmetric stretch).
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Trost, B. M., & Curran, D. P. (1978). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195. (Source for electronic parameters of sulfone groups). Link
Technical Guide: Solubility Profiling & Handling of 4-(tert-Butylsulfonyl)benzoic Acid
Executive Summary
In drug discovery and chemical synthesis, 4-(tert-Butylsulfonyl)benzoic acid (CAS 24310-36-9) represents a classic "solubility paradox." While it possesses two highly polar moieties—a carboxylic acid and a sulfonyl group—its solubility profile is dominated by the lipophilic tert-butyl scaffold and the high lattice energy of the crystalline solid.
-
DMSO Solubility: High (> 50 mM). The aprotic, dipolar nature of DMSO disrupts the crystal lattice effectively, interacting with the sulfonyl dipole.
-
Water Solubility: Low to Negligible (< 1 mM at pH < pKa). The hydrophobic effect of the tert-butyl group and the rigid aromatic core limit aqueous solvation, except at high pH where ionization occurs.
This guide provides the structural rationale for this behavior and detailed protocols for handling this compound to prevent compound precipitation —the leading cause of false negatives in biological assays.
Physicochemical Profile & Structural Analysis
To master the handling of this compound, one must understand the competing forces within its structure.
Structural Determinants
| Moiety | Property | Effect on Solubility |
| Carboxylic Acid (-COOH) | Ionizable (H-bond donor/acceptor) | Water: Soluble only when ionized (pH > 5). DMSO: Highly soluble via H-bonding. |
| Sulfonyl Group (-SO₂-) | Polar, Strong Dipole | Water: Increases polarity but does not donate H-bonds. DMSO: Strong dipole-dipole interaction stabilizes the molecule. |
| tert-Butyl Group (-C(CH₃)₃) | Lipophilic, Bulky | Water: Strong hydrophobic repulsion (destabilizes aqueous solution). DMSO: Van der Waals interactions are favorable. |
| Phenyl Ring | Aromatic, Planar | General: Contributes to |
The pKa Shift
The sulfonyl group is a strong electron-withdrawing group (EWG) via induction. This stabilizes the carboxylate anion, lowering the pKa compared to unsubstituted benzoic acid.
-
Benzoic Acid pKa: ~4.2
-
This compound Estimated pKa: ~3.4 – 3.6
Implication: To achieve thermodynamic solubility in water, the pH must be adjusted to > 5.6 (pKa + 2 units) to ensure >99% ionization. At physiological pH (7.4), the compound is soluble as a salt. In acidic media (pH < 3), it will precipitate.
Solvation Mechanisms: Water vs. DMSO
The following diagram illustrates the mechanistic difference in how Water and DMSO interact with the molecule.
Figure 1: Mechanistic comparison of solvation. Note the entropic penalty in water due to the hydrophobic tert-butyl group versus the favorable enthalpic interactions in DMSO.
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock for downstream dilution.
-
Weighing: Accurately weigh 24.2 mg of this compound (MW ≈ 242.29 g/mol ) into a glass vial. Note: Avoid plastic microfuge tubes for long-term storage as sulfones can leach plasticizers.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortexing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particles persist, sonicate at 40°C for 5 minutes. The sulfonyl group aids solubility here; if it doesn't dissolve, check compound purity.
-
-
Storage: Store at -20°C. DMSO is hygroscopic; absorbency of water from air can cause the compound to crash out over time. Use a desiccator.
Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the true saturation solubility in aqueous buffer.
-
Preparation: Add excess solid compound (~5 mg) to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Incubation: Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Filter the suspension using a PVDF syringe filter (0.45 µm) to remove undissolved solid. Do not use nylon filters, as they may bind the drug.
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm).
-
Calculation: Compare peak area to a calibration curve prepared from the DMSO stock.
-
The "Solubility Cliff" in Biological Assays
A critical failure mode in drug development is the Serial Dilution Crash . When a DMSO stock is diluted into aqueous media, the solvent power drops exponentially.
Figure 2: The Solubility Cliff Workflow. Precipitation at the mixing stage is the primary cause of erratic IC50 data.
Mitigation Strategy
To avoid Scenario B (Precipitation):
-
Pre-warm buffers to 37°C before adding the DMSO stock.
-
Kinetic Check: Measure light scattering (nephelometry) immediately after dilution. If scattering increases, the compound has precipitated.
References
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Benzoic Acid Derivatives." PubChem.
-
Di, L., & Kerns, E. H. "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier Science. (Standard reference for solubility protocols).
-
Sigma-Aldrich (Merck). "DMSO Solubility Data and Handling." Technical Bulletins.
Methodological & Application
Application Note: Synthesis Protocol for 4-(tert-Butylsulfonyl)benzoic Acid
Abstract
This application note details a robust, scalable synthesis protocol for 4-(tert-butylsulfonyl)benzoic acid , a critical building block for metabolic disease targets (e.g., ROR
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the use of unstable sulfinates or harsh Friedel-Crafts conditions which are incompatible with the deactivated benzoic acid core.[1]
Core Disconnection
The target molecule is disconnected at the sulfone-aryl bond, tracing back to a thioether precursor.[1]
-
Target: this compound[1]
-
Intermediate: 4-(tert-Butylthio)benzoic acid ester[1]
-
Starting Materials: Methyl 4-fluorobenzoate + 2-Methyl-2-propanethiol (tert-butyl thiol)[1]
Reaction Scheme (DOT Visualization)
Figure 1: Three-step synthetic pathway ensuring regioselectivity and preventing over-oxidation side products.
Detailed Experimental Protocol
Phase 1: Thioether Formation ( )
Objective: Synthesis of Methyl 4-(tert-butylthio)benzoate.
Rationale: Direct reaction on the acid is possible but often leads to difficult purification. The methyl ester enhances solubility in DMF and facilitates the
Materials
| Reagent | Equiv. | MW ( g/mol ) | Role |
| Methyl 4-fluorobenzoate | 1.0 | 154.14 | Substrate |
| 2-Methyl-2-propanethiol | 1.2 | 90.19 | Nucleophile |
| Potassium Carbonate ( | 1.5 | 138.21 | Base |
| DMF (Anhydrous) | - | - | Solvent (0.5 M) |
Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Dissolution: Add Methyl 4-fluorobenzoate (10.0 mmol) and anhydrous DMF (20 mL).
-
Nucleophile Addition: Add 2-Methyl-2-propanethiol (12.0 mmol) via syringe.
-
Base Addition: Add
(15.0 mmol) in a single portion.-
Note: The reaction may become slightly exothermic.[1]
-
-
Reaction: Heat the mixture to 90°C for 12–16 hours.
-
Monitoring: Check via TLC (Hexanes/EtOAc 9:1). The starting fluoride (
) should disappear, replaced by the thioether ( , UV active).
-
-
Workup:
-
Pour into ice-cold water (100 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with water (
) and brine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
Purification: If necessary, purify via flash chromatography (0-10% EtOAc in Hexanes).
-
Expected Yield: 85–92% (Pale yellow oil or low-melting solid).[1]
-
Phase 2: Oxidation to Sulfone
Objective: Conversion of thioether to sulfone without oxidizing the methyl group or hydrolyzing the ester prematurely.
Rationale: Oxone® (Potassium peroxymonosulfate) is selected over
Materials
| Reagent | Equiv. | Role |
| Thioether Intermediate | 1.0 | Substrate |
| Oxone® | 2.5 | Oxidant |
| Methanol / Water | 1:1 v/v | Solvent (0.2 M) |
Procedure
-
Dissolution: Dissolve the thioether (from Phase 1) in Methanol (25 mL) and Water (25 mL).
-
Addition: Add Oxone® (2.5 equiv) in portions over 15 minutes at 0°C (ice bath).
-
Safety: Exothermic reaction.[1] Maintain temp < 10°C during addition.
-
-
Reaction: Remove ice bath and stir at room temperature for 4–6 hours.
-
Mechanism: The sulfide oxidizes first to the sulfoxide (fast), then to the sulfone (slower). Ensure complete conversion to avoid sulfoxide contamination.[1]
-
-
Workup:
-
Filter off the white solid precipitate (potassium salts) and wash with EtOAc.[1]
-
Concentrate the filtrate to remove Methanol.[1]
-
Extract the aqueous residue with EtOAc (
).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Wash with saturated
(to quench excess oxidant) and brine.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Dry and concentrate.[1]
-
Result: Methyl 4-(tert-butylsulfonyl)benzoate (White solid).[1]
-
Phase 3: Hydrolysis to Final Acid
Objective: Saponification of the methyl ester.[1]
Procedure
-
Dissolve the sulfone ester in THF/Water (3:1) .[1]
-
Add LiOH·
(3.0 equiv).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Stir at room temperature for 3 hours (or 50°C for 1 hour).
-
Acidification: Acidify to pH 2–3 with 1M HCl. The product usually precipitates.[1]
-
Isolation: Filter the solid, wash with water, and dry in a vacuum oven at 50°C.
Process Safety & Troubleshooting
Critical Control Points (HACCP)
Figure 2: Safety control points for thiol handling and oxidation.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete | Increase Temp to 110°C or switch solvent to DMSO. Ensure |
| Sulfoxide Contamination | Incomplete oxidation. | Extend reaction time; add 0.5 eq more Oxone. Check via LCMS (Sulfoxide M+16 vs Sulfone M+32). |
| Product is Oily | Residual solvent or impurities. | Recrystallize final acid from Ethanol/Water or Toluene.[1] |
Analytical Specifications
For the final This compound :
-
Physical State: White crystalline solid.[1]
-
Melting Point: Expected range 240–245°C (consistent with high-melting aryl sulfones).[1]
-
1H NMR (DMSO-
, 400 MHz):-
13.2 (br s, 1H, COOH)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
8.15 (d, J=8.5 Hz, 2H, Ar-H ortho to COOH)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
7.95 (d, J=8.5 Hz, 2H, Ar-H ortho tongcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ) -
1.28 (s, 9H, t-Butyl)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
-
IR (ATR): ~1690
(C=O), ~1300/1140ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ( asymmetric/symmetric stretch).
References
-
Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 , 22(14), 1287–1290.
-
Liu, G. et al. "Synthesis of Aryl tert-Butyl Sulfones via Copper-Catalyzed Coupling." Organic Letters, 2013 , 15(12), 2994–2997. (Alternative Route).
-
PrepChem. "Preparation of 4-(methylsulfonyl)benzoic acid."[1][2][3] (Methodology adaptation basis).
-
PubChem. "4-tert-Butylbenzoic acid (Analog Data)." [1]
Sources
Advanced Application Note: 4-(tert-Butylsulfonyl)benzoic Acid as a Pharmaceutical Intermediate
Executive Summary
4-(tert-Butylsulfonyl)benzoic acid is a specialized pharmaceutical building block valued for its unique combination of steric bulk , electron-withdrawing capability , and metabolic stability . Unlike common carboxylic acids, the presence of the para-tert-butylsulfonyl moiety imparts specific electronic and physicochemical properties that are critical in the design of inhibitors for metabolic targets (e.g., 11
This guide provides a comprehensive technical workflow for utilizing this intermediate, focusing on high-yield amide coupling protocols, structural activity relationship (SAR) implications, and quality control standards.
Strategic Application in Drug Design
The "Anchor" Moiety
In medicinal chemistry, the 4-(tert-butylsulfonyl)phenyl group serves as a robust "anchor" motif.
-
Metabolic Stability: The tert-butyl group lacks acidic protons and is sterically hindered, blocking Cytochrome P450-mediated oxidation at the
-position, a common failure point for linear alkyl sulfones. -
Electronic Modulation: The sulfonyl group (
) is a strong electron-withdrawing group (EWG). When located para to the carboxylic acid, it significantly lowers the pKa of the acid (increasing acidity) and increases the electrophilicity of the carbonyl carbon during coupling reactions. -
Hydrogen Bonding: The sulfone oxygens act as weak hydrogen bond acceptors (HBA) but not donors, allowing for specific interactions within enzyme pockets without incurring the desolvation penalty of more polar groups.
SAR Logic Flow
The following diagram illustrates the decision matrix for selecting this moiety over alternatives like sulfonamides or simple alkyl groups.
Figure 1: Decision logic for incorporating the tert-butylsulfonyl moiety in lead optimization.
Experimental Protocols
Due to the electron-deficient nature of the benzoic acid ring, the carbonyl carbon is highly electrophilic. However, this also reduces the basicity of the carbonyl oxygen, potentially slowing down activation by carbodiimides (EDC/DCC). Therefore, Acid Chloride Activation or HATU/HOAt systems are recommended over standard carbodiimide couplings to ensure complete conversion.
Protocol A: Scalable Acid Chloride Method (Preferred)
This method is ideal for gram-scale synthesis where high purity is required without column chromatography.
Reagents:
-
This compound (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (excess)
-
Catalytic DMF (Dimethylformamide) (0.05 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Amine coupling partner (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
Step-by-Step Methodology:
-
Activation:
-
Suspend this compound in anhydrous DCM (5 mL/mmol) under Nitrogen atmosphere.
-
Add catalytic DMF (critical for oxalyl chloride mechanism).
-
Add Oxalyl Chloride dropwise at 0°C.
-
Allow to warm to room temperature and stir for 2 hours. Note: Evolution of gas (CO, CO2, HCl) indicates reaction progress.
-
Evaporation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM. Do not store; use immediately.
-
-
Coupling:
-
In a separate flask, dissolve the Amine partner and DIPEA in DCM at 0°C.
-
Slowly add the solution of 4-(tert-butylsulfonyl)benzoyl chloride to the amine solution.
-
Stir at room temperature for 4–12 hours.
-
-
Work-up:
-
Quench with saturated
solution. -
Extract with DCM (3x).
-
Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.
-
Dry over
and concentrate.
-
Protocol B: High-Throughput HATU Coupling
Ideal for medicinal chemistry arrays (mg scale).
Reagents:
-
This compound (1.0 equiv)
-
HATU (1.1 equiv)
-
HOAt (Optional, 1.1 equiv - enhances rate for electron-poor acids)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Dissolve the acid and DIPEA in anhydrous DMF.
-
Add HATU and stir for 5 minutes to form the activated ester (O-azabenzotriazole active ester). Note: The solution usually turns yellow.
-
Add the Amine partner.
-
Stir at room temperature for 16 hours.
-
Purification: Inject directly onto Prep-HPLC (Reverse Phase C18) using an Acetonitrile/Water (+0.1% Formic Acid) gradient.
Analytical Characterization & Quality Control
The sulfone group introduces specific spectral signatures. Verification of the oxidation state (Sulfone vs. Sulfoxide vs. Sulfide) is critical.
Key Data Specifications
| Technique | Parameter | Expected Observation |
| 1H NMR | t-Butyl Signal | Singlet, |
| 1H NMR | Aromatic Region | AA'BB' system (pseudo-doublets). Protons ortho to |
| IR | Sulfone Stretch | Strong bands at |
| LC-MS | Ionization | ESI Negative Mode: |
| HPLC | Retention Time | The t-butyl group significantly increases lipophilicity ( |
Workflow Visualization
The following diagram outlines the synthesis and QC workflow.
Figure 2: Synthetic workflow from raw material to final pharmaceutical intermediate.
Safety and Handling Guidelines
-
Hazard Identification: As a benzoic acid derivative, it is an irritant to eyes, respiratory system, and skin. The corresponding acid chloride is corrosive and moisture-sensitive.
-
Solubility:
-
Soluble in: DMSO, DMF, Methanol, Dichloromethane, Ethyl Acetate.
-
Insoluble in: Water (unless pH > 5), Hexanes.
-
-
Storage: Store in a cool, dry place. The sulfone group is stable to oxidation, so inert atmosphere is not strictly required for the acid itself, but recommended for long-term storage.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Context: Discusses the use of sulfones as bioisosteres for carbonyls and sulfonamides to improve metabolic stability.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
- Context: Authoritative review on amide coupling protocols, specifically detailing the utility of Acid Chlorides and H
-
Hughes, T. S., et al. (2008). 11
-Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3412-3416. Link- Context: Example of pharmaceutical research utilizing sulfone-substituted phenyl rings for metabolic enzyme inhibition.
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
- Context: Provides theoretical grounding for using sp3-rich groups like tert-butyl sulfones to improve drug-like properties.
Application Note: High-Purity Preparation of 4-(tert-Butylsulfonyl)benzoic Acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound , a critical pharmacophore in metabolic disease research (e.g., ROR
The synthesis utilizes ethyl 4-fluorobenzoate as the starting material.[1] Unlike chloro- or bromo- analogs, the fluoro- derivative is selected to accelerate the rate-limiting Nucleophilic Aromatic Substitution (
- Coupling: Introduction of the bulky tert-butylthiol moiety.
-
Chemo-selective Oxidation: Conversion of sulfide to sulfone using m-CPBA.
-
Ester Hydrolysis: Saponification to the final free acid.
Strategic Analysis & Retrosynthesis
Why Ethyl 4-fluorobenzoate?
In
Reaction Scheme
The following flow illustrates the chemical pathway:
Figure 1: Synthetic route from Ethyl 4-fluorobenzoate to the target sulfone acid.
Detailed Experimental Protocols
Phase 1: Nucleophilic Aromatic Substitution ( )
Objective: Displacement of fluoride by tert-butyl thiol.
Materials:
-
Ethyl 4-fluorobenzoate (1.0 eq)
-
2-Methyl-2-propanethiol (tert-butyl thiol) (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
DMF (Dimethylformamide), anhydrous (Concentration: 0.5 M)
Protocol:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Ethyl 4-fluorobenzoate (e.g., 10.0 g, 59.5 mmol) and anhydrous DMF (120 mL).
-
Reagent Addition: Add anhydrous
(16.4 g, 119 mmol) in a single portion. -
Nucleophile Addition: Add tert-butyl thiol (6.44 g, 8.0 mL, 71.4 mmol) via syringe. Note: t-BuSH has a stench; use a bleach trap.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (
or Ar) for 12–16 hours.-
Monitoring: Check via TLC (Hexanes/EtOAc 9:1) or LC-MS. The starting fluoride (
) should disappear, replaced by the sulfide ( ).
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and extract with Ethyl Acetate (
mL). -
Washing: Wash combined organics with water (
) and brine ( ) to remove DMF. Dry over , filter, and concentrate. -
Purification: If necessary, purify via silica flash chromatography (0-5% EtOAc in Hexanes).
-
Expected Yield: 85–92% (Pale yellow oil).
-
Phase 2: Oxidation to Sulfone
Objective: Oxidation of the sulfide to the sulfone using meta-Chloroperoxybenzoic acid (m-CPBA).[2][3][4]
Materials:
-
Ethyl 4-(tert-butylthio)benzoate (Intermediate 1)
-
m-CPBA (77% max purity) (2.5 eq)
-
Dichloromethane (DCM) (0.2 M)
-
Saturated
solution[5] -
Sodium thiosulfate (
) solution (10%)
Protocol:
-
Setup: Dissolve Intermediate 1 (e.g., 10.0 g, 42 mmol) in DCM (210 mL) and cool to 0°C in an ice bath.
-
Addition: Add m-CPBA (23.5 g, ~105 mmol) portion-wise over 30 minutes. Caution: Exothermic.
-
Reaction: Remove ice bath and stir at room temperature for 4–6 hours.
-
Mechanism Check: The reaction passes through the sulfoxide (polar) to the sulfone (less polar than sulfoxide, more polar than sulfide).
-
-
Quench: Cool to 0°C. Slowly add 10%
solution to quench excess peroxide (starch-iodide test to confirm). -
Workup: Wash organic layer with Saturated
( ) to remove m-chlorobenzoic acid byproduct. Wash with brine, dry over , and concentrate.[5] -
Purification: Recrystallization from Hexanes/EtOAc or flash chromatography (10-30% EtOAc in Hexanes).
-
Expected Yield: 80–90% (White solid).
-
Phase 3: Ester Hydrolysis
Objective: Saponification of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 4-(tert-butylsulfonyl)benzoate (Intermediate 2)
-
Lithium Hydroxide Monohydrate (
) (3.0 eq) -
Solvent: THF / Water (3:1 ratio)
Protocol:
-
Setup: Dissolve Intermediate 2 (e.g., 5.0 g, 18.5 mmol) in THF (45 mL) and Water (15 mL).
-
Addition: Add
(2.33 g, 55.5 mmol). -
Reaction: Stir at room temperature for 4–12 hours. Alternatively, heat to 50°C to accelerate (1–2 hours).
-
Workup: Concentrate under reduced pressure to remove THF. Dilute the aqueous residue with water (20 mL).
-
Acidification: Acidify carefully with 1M HCl to pH ~2. The product will precipitate as a white solid.
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
-
Expected Yield: >95% (White powder).
-
Mechanistic Insight: Why Fluorine?
The
Figure 2: Mechanism of
Troubleshooting & Critical Parameters
| Parameter | Issue | Solution |
| Reaction Temperature ( | Low Conversion | The tert-butyl group is sterically bulky. If reaction is slow at 90°C, increase to 110°C. |
| Oxidant Stoichiometry | Sulfoxide Contamination | Use at least 2.2 eq of m-CPBA. Monitor via TLC; sulfoxide is much more polar than sulfone. |
| Safety (Peroxides) | Explosion Risk | Never concentrate the crude oxidation mixture to dryness without first quenching peroxides with Thiosulfate. |
| Solubility (Hydrolysis) | Incomplete Reaction | If the sulfone ester precipitates out of the THF/Water mix, add Methanol to improve solubility. |
References
-
Nucleophilic Aromatic Substitution Mechanism
- Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 4-substituted-1-nitrobenzenes with methoxide ion." Chemical Reviews, 49(2), 273-412. (Establishes F > Cl reactivity order in ).
-
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Link
-
Oxidation Protocols (m-CPBA)
-
Common Organic Chemistry. "Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA)." Link
- Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones." Tetrahedron Letters, 22(14), 1287-1290.
-
-
Starting Material Data
-
Sigma-Aldrich. "Ethyl 4-fluorobenzoate Product Information." Link
-
- Analogous Synthesis (Grounding)
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. Workup [chem.rochester.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. One moment, please... [chemistrysteps.com]
Reaction conditions for tert-butyl sulfone benzoic acid derivatives
Application Note: High-Performance Synthesis of tert-Butyl Sulfone Benzoic Acid Derivatives
Abstract & Strategic Importance
The tert-butyl sulfone moiety is a high-value pharmacophore in medicinal chemistry, offering superior metabolic stability compared to sulfonamides and ethers. Its steric bulk and high lipophilicity (LogP modulation) make it ideal for occupying hydrophobic pockets in target proteins (e.g., ROR
This guide details two validated protocols for synthesizing tert-butyl sulfone benzoic acid derivatives, prioritizing yield, purity, and scalability.
Strategic Synthetic Pathways
We define two primary routes based on starting material availability and scale requirements.
-
Route A (Stepwise Oxidation): Ideal for scale-up. Involves S-alkylation of a thiophenol followed by exhaustive oxidation. This method is robust but requires careful exotherm management.
-
Route B (Direct Sulfonylation): Ideal for late-stage functionalization. Uses metal catalysis to couple aryl halides directly with sulfinate salts.[1][2]
Pathway Logic & Decision Tree (DOT Visualization)
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting material availability.
Critical Reaction Parameters
Solubility & The "Ester Advantage"
Benzoic acid derivatives often suffer from poor solubility in the aqueous/alcoholic mixtures required for "Green" oxidation (Route A).
-
Recommendation: Perform the reaction on the Methyl or Ethyl Ester . The ester is more soluble in MeOH/EtOAc, allowing for higher concentration and better stirring. Hydrolysis to the acid is quantitative and trivial in the final step.
Oxidant Selection (Route A)
| Oxidant | Pros | Cons | Recommendation |
| Fast; soluble in DCM. | Atom inefficient; potentially explosive; difficult purification (benzoic acid byproduct). | Avoid on scale >5g. | |
| Cheapest; water byproduct. | Requires heating; slow for sterically hindered tert-butyl sulfides. | Good for industrial scale.[3] | |
| Oxone® | Rapid; room temp; high yield; "Green".[4] | Insoluble in organics (requires biphasic/polar solvent); exothermic. | Preferred for lab/pilot scale. |
Detailed Protocols
Protocol A: Oxone-Mediated Oxidation (The "Green" Standard)
Targeting: Methyl 4-(tert-butylsulfonyl)benzoate from Methyl 4-(tert-butylthio)benzoate.
Mechanism: Oxone (Potassium peroxymonosulfate) acts as a nucleophilic oxidant. The reaction proceeds Sulfide
Reagents:
-
Substrate: Methyl 4-(tert-butylthio)benzoate (1.0 equiv)
-
Oxidant: Oxone® (2.5 - 3.0 equiv)
-
Solvent: Methanol : Water (1:1 v/v)
-
Quench: Sat. aq.
(Sodium Bisulfite)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the sulfide substrate in 50 mL of Methanol. Ensure complete dissolution.
-
Preparation: Add 50 mL of Water. The mixture may become cloudy; this is acceptable.
-
Addition (Critical): Add Oxone® solid in portions over 20 minutes.
-
Control: Monitor internal temperature. Maintain
. The reaction is exothermic.
-
-
Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours.
-
Self-Validation: Check TLC (30% EtOAc/Hexane). Sulfide (
) disappears. Sulfoxide intermediate ( ) appears then disappears. Sulfone ( ) accumulates. -
Note: If the sulfoxide intermediate persists after 6 hours, warm to
.
-
-
Workup:
-
Filter off the white solid precipitate (inorganic salts). Wash the cake with EtOAc.
-
Concentrate the filtrate to remove MeOH.
-
Extract the aqueous residue with EtOAc (
). -
Safety Step: Wash combined organics with Sat.
to quench residual peroxides (check with starch-iodide paper: Blue = Peroxide present; Colorless = Safe).
-
-
Purification: Dry over
and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Copper-Catalyzed Direct Sulfinylation
Targeting: 4-(tert-butylsulfonyl)benzoic acid derivatives from Aryl Iodides.
Mechanism: A Cu(I) catalytic cycle where the sulfinate anion displaces the halide. The bulky tert-butyl group makes this coupling difficult without specific ligands.
Reagents:
-
Substrate: Methyl 4-iodobenzoate (1.0 equiv)
-
Reagent: Sodium tert-butyl sulfinate (
) (1.5 equiv) -
Ligand: L-Proline or 1,10-Phenanthroline (20 mol%)
-
Base:
(2.0 equiv) - Optional depending on salt form -
Solvent: DMSO (anhydrous)
Step-by-Step Workflow:
-
Inertion: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add Aryl Iodide (1.0 mmol), Sodium tert-butyl sulfinate (1.5 mmol), CuI (0.1 mmol), and Ligand (0.2 mmol).
-
Solvation: Add DMSO (3 mL). Degas the solvent by bubbling Argon for 5 minutes.
-
Heating: Seal the vessel and heat to
for 16-24 hours.-
Why: High energy is required to overcome the steric barrier of the tert-butyl group during the reductive elimination step of the catalytic cycle.
-
-
Workup:
-
Cool to RT. Dilute with Water and EtOAc.
-
Filter through a Celite pad to remove Copper residues (Blue/Green solids).
-
Extract with EtOAc.[9] Wash organics with Brine (
) to remove DMSO.
-
Quality Control & Troubleshooting
NMR Interpretation (Self-Validating Data)
The shift of the tert-butyl group is the primary diagnostic tool.
| Moiety | Multiplicity | |
| Sulfide ( | Singlet (9H) | |
| Sulfoxide ( | Singlet (9H) (Diastereotopic effects if chiral center present) | |
| Sulfone ( | Singlet (9H) |
Diagnostic Check: The aromatic protons ortho to the sulfur group will shift downfield significantly (
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Stalled at Sulfoxide | Steric bulk prevents second oxidation. | Increase Oxone to 4.0 equiv; Heat to |
| Low Yield (Route B) | Catalyst poisoning or moisture. | Use anhydrous DMSO; Switch ligand to DMEDA; Ensure Argon atmosphere is rigorous. |
| Decarboxylation | High temp with free acid substrate. | Always use the ester for reactions |
References
-
Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 , 22(14), 1287–1290.
- Culf, A. S.; et al. "Synthesis of tert-butyl sulfones: A comparative study." Synthetic Communications, 2014, 44, 234-245.
-
Zhu, W.; Ma, D. "The synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts." Journal of Organic Chemistry, 2005 , 70(7), 2696–2700.
-
Field, L.; Clark, R. D. "Methyl p-tolyl sulfone." Organic Syntheses, 1958 , 38, 62. (Foundational oxidation methodology).
Sources
- 1. Cu-catalyzed couplings of aryl iodonium salts with sodium trifluoromethanesulfinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solubility issues with 4-(tert-Butylsulfonyl)benzoic acid in organic synthesis
CAS: 24310-36-9 | Molecular Formula: C₁₁H₁₄O₄S
Technical Overview: The Solubility Paradox
4-(tert-Butylsulfonyl)benzoic acid presents a classic "push-pull" solubility challenge in organic synthesis. Its physical behavior is dictated by two competing structural motifs:
-
The Lattice Stabilizers: The carboxylic acid moiety (capable of strong hydrogen-bond dimerization) and the sulfonyl group (high dipole moment) create a robust crystal lattice with high cohesive energy density.
-
The Lipophilic Disruptor: The tert-butyl group provides steric bulk and lipophilicity, theoretically aiding solubility in organic media.
The Problem: In standard non-polar or moderately polar solvents (DCM, Toluene), the lattice energy often overcomes the solvation energy at room temperature. This leads to heterogeneous reaction mixtures, stalled kinetics, and purification difficulties.
Troubleshooting Guide: Scenario-Based Solutions
Scenario A: "The Brick" – Starting Material Won't Dissolve
Symptom: You are attempting an amide coupling or esterification in Dichloromethane (DCM) or Tetrahydrofuran (THF), but the acid remains a suspension even after prolonged stirring.
Root Cause: The solvent's dielectric constant is insufficient to break the intermolecular hydrogen bond dimers of the benzoic acid core, reinforced by the sulfone dipole.
Corrective Action:
-
Immediate Fix: Add N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) as a co-solvent. A ratio of 10-20% (v/v) is usually sufficient to disrupt the lattice without complicating the workup significantly.
-
Alternative: If the reaction tolerates it, switch to 2-Methyltetrahydrofuran (2-MeTHF) . It has a higher boiling point and slightly better solvation for sulfones than standard THF.
Scenario B: "The Crash" – Precipitation Upon Reagent Addition
Symptom: The acid is dissolved, but upon adding EDC·HCl or HATU, a thick precipitate forms, halting stirring.
Root Cause: Formation of the activated ester (O-acylisourea or OBt ester) changes the solubility profile. Furthermore, if a base (DIPEA/TEA) is added rapidly, the salt form of the acid may precipitate if the solvent is too non-polar.
Corrective Action:
-
Dilution: Ensure the reaction concentration is < 0.1 M.
-
Order of Addition: Pre-dissolve the coupling reagent and base in the co-solvent (DMF) before adding to the acid solution.
-
Base Choice: Switch from inorganic bases (if used) to soluble organic bases like DIPEA or NMM.
Scenario C: "The Ghost" – Product Loss During Aqueous Workup
Symptom: The product is missing from the organic layer after extraction, or the mass balance is low.
Root Cause: The sulfonyl group increases the acidity of the benzoic acid (electron-withdrawing effect). If the pH of the aqueous layer is not sufficiently low (< 2), the molecule remains deprotonated (water-soluble). Conversely, the sulfone group adds polarity, making the neutral molecule partition poorly into non-polar extraction solvents like Hexanes or Et₂O.
Corrective Action:
-
The pH Swing: Ensure the aqueous layer is acidified to pH ~1-2 using 1M HCl.
-
Extraction Solvent: Do NOT use Hexanes or pure Ether. Use Ethyl Acetate (EtOAc) or DCM/Isopropanol (3:1) mixtures to pull the polar sulfone out of the water.
Comparative Solvent Data
| Solvent Class | Solvent | Solubility Rating | Recommended Use |
| Chlorinated | DCM | Low/Moderate | General extraction; requires co-solvent for reaction. |
| Ethers | THF | Moderate | Good for reduction/coupling; heat may be required. |
| Polar Aprotic | DMF/DMSO | High | Primary solvent for homogenous reactions. Hard to remove. |
| Protic | Methanol | Moderate | Good for esterification; avoid for coupling (nucleophilic). |
| Hydrocarbon | Hexane/Heptane | Insoluble | Use only as an anti-solvent for recrystallization. |
Experimental Protocols
Protocol A: Optimized Amide Coupling (The "Solubility-First" Method)
Designed to prevent heterogeneous kinetics.
-
Preparation: Charge this compound (1.0 equiv) into the flask.
-
Solvation: Add DMF (20% of total volume) and stir until a clear solution or fine suspension is achieved.
-
Dilution: Add DCM (80% of total volume) . Note: If precipitation occurs, increase DMF ratio.
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes.
-
Checkpoint: The solution should turn yellow/orange and become homogeneous as the activated species forms.
-
-
Coupling: Add the amine (1.0-1.2 equiv). Monitor by LCMS.
-
Workup: Dilute with EtOAc (not DCM, to avoid emulsions). Wash with 1M HCl (x2), Sat. NaHCO₃ (x2), and Brine.
Protocol B: Recrystallization (Purification)
Used when column chromatography causes streaking.
-
Dissolve the crude solid in minimal boiling Ethyl Acetate .
-
Once dissolved, remove from heat.
-
Add Heptane dropwise until persistent cloudiness appears.
-
Add a few drops of EtOAc to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white crystalline solid.
Visual Troubleshooting Logic
Diagram 1: Solvent Selection Decision Tree
This logic flow helps researchers select the correct solvent system based on the intended chemical transformation.
Caption: Decision matrix for selecting the optimal solvent system to balance solubility and reactivity.
Diagram 2: Workup & Extraction Strategy
This diagram illustrates the pH-dependent partitioning required to successfully isolate the sulfonyl benzoic acid.
Caption: Phase partitioning logic. The sulfonyl acid requires pH < 2 to enter the organic phase effectively.
FAQs
Q: Can I use Toluene for azeotropic drying of this compound? A: Yes, but be aware that this compound has very poor solubility in toluene at room temperature. It will likely form a slurry. This is actually beneficial for azeotropic drying as the water is removed while the product remains solid, preventing degradation.
Q: Why does my column chromatography show significant tailing? A: The carboxylic acid group interacts strongly with the silanols on the silica gel.
-
Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH). This suppresses ionization and sharpens the peak.
Q: Is this compound compatible with flow chemistry? A: Only if pre-dissolved in high-solubility carriers like DMF, DMSO, or NMP. Attempting to flow a DCM/THF solution at high concentrations (>0.5M) carries a high risk of clogging back-pressure regulators due to precipitation.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Context: Authoritative review on solvent effects and reagent choices for difficult amide couplings.
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
- Context: Definitive source for solubility parameters and solvation mechanisms of dipolar molecules like sulfones.
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
- Context: Discusses the impact of sulfone groups on physicochemical properties (solubility/lipophilicity) in drug design.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2774990, this compound. [Link]
- Context: Verification of chemical structure and calculated physicochemical properties (LogP, H-bond donors).
Technical Support Center: Purification of tert-Butyl Sulfone Benzoic Acid
Topic: Optimization of Recrystallization Solvents & Protocols Chemical Entity: 4-(tert-butylsulfonyl)benzoic acid (and related isomers) Document ID: TS-RXN-TBSBA-01 Status: Active
Executive Summary: The Physicochemical Challenge
Recrystallizing tert-butyl sulfone benzoic acid presents a unique "amphiphilic" challenge. You are dealing with a molecule containing three distinct polarity zones:
-
Carboxylic Acid: Highly polar, H-bond donor/acceptor (Hydrophilic).
-
Sulfone (
): Strong dipole, H-bond acceptor (Polar Aprotic). -
Tert-Butyl Group: Bulky, lipophilic domain (Hydrophobic).
The Core Problem: Standard polar solvents (Water) often fail due to the lipophilic t-butyl group, while standard non-polar solvents (Hexane) fail due to the polar acid/sulfone core. The solution requires a Binary Solvent System or a Polar Organic Solvent capable of accommodating both domains.
Solvent Selection Matrix
Use this table to select the starting solvent system based on your specific impurity profile.
| Solvent System | Type | Recommended Ratio (v/v) | Best For Removing... | Risk Factor |
| Ethanol / Water | Binary (Protic) | 80:20 to 50:50 | Inorganic salts, highly polar oxidants (e.g., excess | Oiling Out: If water content is too high, the t-butyl group forces phase separation before crystallization. |
| Ethyl Acetate / Heptane | Binary (Aprotic) | 1:1 to 1:3 | Unreacted sulfide precursors (tert-butyl thioethers), non-polar byproducts. | Yield Loss: Sulfones can remain soluble in EtOAc if the heptane ratio is too low. |
| Glacial Acetic Acid | Single (Protic) | 100% | General purification of crude oxidation mixtures. | Corrosion/Handling: Requires acid-resistant filtration; difficult to dry completely. |
| Acetonitrile | Single (Polar Aprotic) | 100% | Separation of regioisomers. | Cost/Toxicity: More expensive; lower recovery yields compared to EtOH/Water. |
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Diagnosis: This is the most common failure mode for tert-butyl derivatives. The hydrophobic t-butyl group lowers the melting point in the presence of solvent impurities, causing the compound to phase-separate as a liquid before it reaches the crystallization temperature (Liquid-Liquid Phase Separation). Corrective Action:
-
Increase the "Good" Solvent: If using EtOH/Water, add more Ethanol to increase solubility and lower the saturation point.
-
Seed at High Temp: Add seed crystals at 5-10°C below the boiling point (cloud point) rather than waiting for the solution to cool to room temperature.
-
Slow Down Cooling: Rapid cooling traps impurities that depress the melting point. Wrap the flask in foil or use a programmable cooling ramp (10°C/hour).
Q2: I have low recovery yield (<50%). Is the sulfone decomposing?
Diagnosis: Sulfones are generally thermally stable. Low yield is likely due to high solubility in the mother liquor . The sulfone dipole interacts strongly with polar solvents. Corrective Action:
-
Adjust Anti-Solvent: If using EtOAc/Heptane, increase the Heptane portion carefully.
-
pH Adjustment (Critical): If using water-based systems, ensure the pH is below 2 . The carboxylic acid moiety will deprotonate at neutral pH (forming a soluble salt), preventing crystallization. Add a few drops of conc. HCl to the mixture.
Q3: The sulfide precursor (starting material) persists after recrystallization.
Diagnosis: Sulfides and Sulfones often have similar solubility profiles in non-polar solvents, making separation difficult. Corrective Action:
-
Switch to Ethanol/Water. The sulfone is significantly more polar than the sulfide. The sulfide will likely remain insoluble in the hot ethanol/water mix (can be filtered off hot) or will crystallize out first/last depending on the specific concentration.
-
Reslurry: Instead of full recrystallization, perform a "hot reslurry" in Heptane. The non-polar sulfide will dissolve; the polar sulfone acid will remain solid.
Standard Operating Procedure (SOP)
Protocol: Binary Recrystallization (Ethanol/Water) Objective: Purification of crude this compound (>95% purity).
-
Dissolution: Place 10g of crude solid in a round-bottom flask. Add Ethanol (95%) (approx. 5-7 mL per gram of solid).
-
Heating: Heat to reflux (approx. 78°C) with stirring. If solid remains, add Ethanol in 1 mL increments until dissolved.
-
Hot Filtration (Optional): If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-warmed funnel.
-
Nucleation Point: Remove from heat. While maintaining gentle stirring, add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 mL of Ethanol to clear the turbidity. The solution is now saturated.
-
Crystallization:
-
Allow to cool to Room Temp (RT) slowly over 2 hours.
-
Once at RT, cool to 0-4°C in an ice bath for 1 hour.
-
-
Collection: Filter via vacuum filtration (Buchner funnel).
-
Wash: Wash the cake with cold Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours. Note: Sulfones hold solvent tenaciously; ensure thorough drying.
Visualizations
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent based on impurity profile and yield requirements.
Figure 2: Recrystallization Workflow (The "Golden Path")
Caption: Step-by-step experimental workflow for the Ethanol/Water binary system.
References & Authoritative Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Chapter 2: Experimental Techniques - Recrystallization).
-
Relevance: Defines the foundational "Like Dissolves Like" principle and binary solvent titration methods used in the SOP.
-
-
Pfizer Inc. Process for the preparation of Glucokinase Activators. US Patent US20080021032A1.
-
Relevance: Describes the synthesis and purification of sulfone-substituted benzoic acid derivatives, validating the use of polar/non-polar binary systems for this chemical class.
-
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2000.
-
Relevance: Source for troubleshooting "Oiling Out" phenomena in lipophilic acid derivatives.
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Validation & Comparative
1H NMR Spectrum Analysis of 4-(tert-Butylsulfonyl)benzoic acid
The following guide is structured to serve as an authoritative technical resource for the structural validation of 4-(tert-Butylsulfonyl)benzoic acid . It moves beyond basic spectral listing to provide a comparative analysis of solvent systems and precursor differentiation, essential for researchers in medicinal chemistry and drug development.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals
Executive Summary
This compound is a critical building block in the synthesis of metabolic inhibitors and MOFs (Metal-Organic Frameworks). Its structural integrity hinges on two key features: the oxidation state of the sulfur atom (sulfone vs. sulfide) and the purity of the carboxylic acid moiety.
This guide compares the Standard Analytical Protocol (DMSO-d₆) against the common Alternative (CDCl₃) , demonstrating why the latter frequently yields suboptimal data due to solubility limits and hydrogen-bonding artifacts. Furthermore, it provides a benchmark comparison against the sulfide precursor to validate successful oxidation.
Theoretical Structural Analysis
Before interpreting the spectrum, we must predict the magnetic environment based on the molecule's electronic properties.
-
Electronic Environment: The benzene ring is substituted with two strong Electron Withdrawing Groups (EWGs) in a para arrangement:
-
Carboxylic Acid (-COOH):
. Withdraws electron density, deshielding ortho protons. -
tert-Butyl Sulfone (-SO₂-tBu):
. A stronger EWG than the acid, causing significant deshielding of its ortho protons.
-
-
Symmetry: The molecule possesses a
axis of symmetry, resulting in an AA'BB' spin system for the aromatic protons, often appearing as two distinct doublets (pseudo-AB system) due to the lack of magnetic equivalence.
Predicted Signal Distribution
| Moiety | Proton Count | Multiplicity | Approx.[1][2] Shift ( | Electronic Driver |
| -COOH | 1H | Broad Singlet | 13.0 – 14.0 ppm | Acidic proton, H-bonding (Solvent dependent). |
| Ar-H (Ortho to SO₂) | 2H | Doublet | 8.10 – 8.20 ppm | Strong inductive/resonance deshielding by sulfone. |
| Ar-H (Ortho to COOH) | 2H | Doublet | 8.00 – 8.10 ppm | Deshielding by carbonyl anisotropy. |
| -C(CH₃)₃ | 9H | Singlet | 1.30 – 1.40 ppm | Methyls are |
Comparative Analysis: Solvent Selection
The choice of solvent is the single most critical decision in the analysis of this compound.
Option A: DMSO-d₆ (The Gold Standard)
-
Performance: Excellent.
-
Mechanism: DMSO is a polar aprotic solvent that disrupts the intermolecular hydrogen bonding dimers of the benzoic acid. It acts as a hydrogen bond acceptor, stabilizing the monomeric form.
-
Result:
-
Sharp, well-resolved aromatic signals.
-
The carboxylic acid proton is usually visible as a broad but distinct singlet at very low field (~13 ppm) due to strong H-bonding with DMSO.
-
Complete solubility ensures high signal-to-noise ratio.
-
Option B: CDCl₃ (The Suboptimal Alternative)
-
Performance: Poor / Fail.
-
Mechanism: Chloroform is non-polar. Benzoic acid derivatives often exist as stable cyclic dimers in CDCl₃. Furthermore, the sulfone group adds polarity, making the molecule sparingly soluble in chloroform.
-
Result:
-
Solubility Issues: Sample may require heating or filtration, leading to weak signals.
-
Peak Broadening: The aromatic signals may broaden due to exchange between monomer and dimer.
-
Missing Data: The acidic proton (-COOH) is often extremely broad or invisible due to rapid exchange and dimerization.
-
Experimental Protocol (Recommended)
Materials
-
Analyte: ~10 mg this compound.
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D).
-
Internal Standard: TMS (0.05% v/v) - Optional, as residual DMSO pentet at 2.50 ppm is a reliable reference.
Workflow
Figure 1: Optimized sample preparation workflow for sulfonyl benzoic acids.
Detailed Data Interpretation (DMSO-d₆)
The following assignments are based on the comparative analysis of the 4-methylsulfonyl analog and standard substituent effects.
A. The Aliphatic Region (0 - 2.0 ppm)
-
Signal:
1.32 ppm (Singlet, 9H). -
Assignment: tert-Butyl group (-C(CH₃)₃) .
-
Insight: In the sulfide precursor (4-tert-butylthiobenzoic acid), this signal appears slightly upfield (~1.25 ppm). The shift to ~1.32 ppm confirms the presence of the electron-withdrawing sulfone group (
-effect). The singularity confirms the chemical equivalence of the three methyl groups.
B. The Aromatic Region (7.5 - 8.5 ppm)
-
System: Pseudo-AB quartet (AA'BB').
-
Signal 1:
8.05 ppm (Doublet, Hz, 2H).[1]-
Assignment: Protons ortho to the Carboxylic Acid (C-2, C-6).
-
-
Signal 2:
8.18 ppm (Doublet, Hz, 2H).-
Assignment: Protons ortho to the Sulfonyl group (C-3, C-5).
-
-
Causality: The sulfonyl group (
) is a stronger electron-withdrawing group than the carboxylic acid ( ). Therefore, the protons adjacent to the sulfone are more deshielded (shifted downfield) than those adjacent to the acid.
C. The Acidic Region (11.0 - 14.0 ppm)
-
Signal:
13.50 ppm (Broad Singlet, 1H). -
Assignment: Carboxylic Acid (-COOH) .
-
Note: This peak may drift depending on concentration and water content. Its presence confirms the free acid (vs. ester or salt).
Comparative Benchmark: Sulfone vs. Sulfide
A common synthetic route involves the oxidation of 4-(tert-butylthio)benzoic acid. Monitoring this transformation is the primary use case for this NMR analysis.
| Feature | Precursor (Sulfide) | Product (Sulfone) | Diagnostic Change |
| Aromatic Shift | Significant downfield shift (~0.3 ppm) of all aromatic protons due to oxidation of S to SO₂. | ||
| t-Butyl Shift | Slight downfield shift. | ||
| Symmetry | AA'BB' | AA'BB' | Pattern remains, but dispersion (separation between doublets) often decreases. |
Troubleshooting & Validation
-
Issue: "Missing" Acid Peak.
-
Cause: Sample is wet (H₂O exchange) or concentration is too low.
-
Fix: Dry the sample in a desiccator; increase concentration; check the water peak region (3.33 ppm in DMSO) for broadening.
-
-
Issue: Extra Singlet at ~3.2 ppm.
-
Cause: Methyl sulfone impurity. If the t-butyl group was labile or starting material was impure, you might see 4-(methylsulfonyl)benzoic acid.
-
Fix: Check integration. The t-butyl signal must integrate to 9 relative to the aromatic 2:2.
-
-
Issue: Split t-Butyl Peak.
-
Cause: Restricted rotation (rare at RT) or presence of rotamers/impurities.
-
Fix: Run at elevated temperature (353 K) to coalesce signals if dynamic; otherwise, purify.
-
References
-
BenchChem. (n.d.). 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid NMR Data. Retrieved from (Used as analog reference for sulfonyl benzoic acid shifts).
- Abraham, R. J., & Mobli, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.
- Royal Society of Chemistry. (2025). Conformational properties of alkyl glucosyl sulfones in solution. (Validates tert-butyl sulfone chemical shifts).
- SDBS. (n.d.). Spectral Database for Organic Compounds. AIST.
Sources
HPLC Method Development for 4-(tert-Butylsulfonyl)benzoic acid: A Comparative Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5]
4-(tert-Butylsulfonyl)benzoic acid (TBSBA) is a critical synthetic intermediate, most notably utilized in the synthesis of Belzutifan (PT2977) , a hypoxia-inducible factor-2α (HIF-2α) inhibitor approved for von Hippel-Lindau disease-associated renal cell carcinoma.
Developing a robust HPLC method for TBSBA requires navigating two competing physicochemical properties: the acidity of the carboxylic acid moiety and the polarity/bulk of the sulfonyl group. This guide compares the performance of standard C18 stationary phases against Phenyl-Hexyl and Mixed-Mode alternatives, demonstrating why specific column chemistries offer superior peak shape and selectivity for sulfonyl-benzoic derivatives.
Physicochemical Profile
| Property | Value (Approx.) | Implication for HPLC |
| Structure | Benzoic acid core, para-substituted tert-butyl sulfone | Aromatic interactions possible; steric bulk from t-butyl. |
| pKa | ~3.5 – 3.7 | Critical: Mobile phase pH must be ≤ 2.5 to suppress ionization and ensure retention on RP columns. |
| LogP | ~1.5 – 1.8 | Moderately lipophilic; sufficient for Reverse Phase (RP) retention. |
| UV Max | ~254 nm, ~210 nm | Detectable by standard UV-Vis/DAD. |
Method Development Strategy: The "Why" Behind the Protocol
The Challenge: Acidity & Tailing
Like its analog 4-(methylsulfonyl)benzoic acid, TBSBA tends to tail on standard silica-based C18 columns due to secondary interactions between the deprotonated carboxylate (if pH is not controlled) and residual silanols. Furthermore, the sulfonyl group is a hydrogen bond acceptor, which can exacerbate peak broadening.
The Solution: Comparative Phase Screening
We evaluated three distinct separation modes to determine the optimal protocol.
Comparison of Stationary Phase Alternatives
| Feature | Alternative A: Standard C18 | Alternative B: Phenyl-Hexyl (Recommended) | Alternative C: Mixed-Mode (RP/Anion Exchange) |
| Mechanism | Hydrophobic Interaction (London Dispersion) | Hydrophobic + Pi-Pi Interactions | Hydrophobic + Ionic Interaction |
| Selectivity | Baseline. Separates based on hydrophobicity. | High. The electron-deficient sulfonyl ring interacts strongly with the phenyl phase. | High. Retains based on charge. |
| Peak Shape | Moderate. Risk of tailing (Tf > 1.5) without high buffer strength. | Excellent. Pi-pi overlap rigidifies the analyte orientation. | Good, but complex mobile phase optimization required. |
| Suitability | General Purity Profiling | Impurity Isolation & Isomer Separation | Counter-ion analysis |
Verdict: While C18 is sufficient for rough purity checks, the Phenyl-Hexyl phase is the superior "product" for this application. It leverages the aromatic nature of TBSBA to provide orthogonal selectivity, which is crucial when separating it from des-sulfonyl impurities or regioisomers common in Belzutifan synthesis.
Visualizing the Decision Matrix
The following diagram outlines the logical flow for selecting the method parameters based on the analyte's properties.
Figure 1: Method Development Decision Tree highlighting the critical path to selecting Phenyl-Hexyl chemistry.
Detailed Experimental Protocols
Protocol A: The Recommended Method (Phenyl-Hexyl)
This method is optimized for stability, peak shape, and separation from synthesis by-products.
Reagents:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade). Note: TFA is preferred over Formic acid here to fully suppress silanol activity and improve the shape of the benzoic acid peak.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus Phenyl-Hexyl or equivalent).
Instrument Settings:
-
Flow Rate: 1.0 mL/min
-
Column Temp: 40°C (Elevated temperature reduces viscosity and improves mass transfer for the bulky sulfonyl group).
-
Injection Volume: 5 µL
-
Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
Gradient Program:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold (Focusing) |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | Stop |
Protocol B: The Alternative (Standard C18)
Use this if Phenyl-Hexyl columns are unavailable.
Reagents:
-
Solvent A: 20 mM Ammonium Formate pH 3.0 (adjusted with Formic Acid).
-
Solvent B: Methanol.[1][2][3] Note: Methanol is often preferred over ACN for C18 when separating aromatic acids to promote hydrogen bonding, though it has higher backpressure.
-
Column: C18, 150 x 4.6 mm, 5 µm.
Self-Validation Step:
-
System Suitability: Inject a standard of TBSBA 5 times. The %RSD of the peak area must be < 2.0%. The Tailing Factor (Tf) must be < 1.5. If Tf > 1.5, lower the pH of Solvent A or switch to Protocol A.
Synthesis Context & Impurity Profiling
Understanding the synthesis of Belzutifan helps identify likely impurities. TBSBA is often synthesized via oxidation of the corresponding sulfide or nucleophilic aromatic substitution.
Figure 2: Simplified synthesis pathway showing the potential Sulfoxide impurity, which is less polar than the sulfone and requires adequate resolution.
Performance Comparison Data (Simulated)
The following data illustrates the expected performance differences between the columns based on the physicochemical interactions described above.
| Parameter | C18 (Protocol B) | Phenyl-Hexyl (Protocol A) |
| Retention Time (min) | 8.4 | 9.2 |
| Tailing Factor (USP) | 1.6 (Moderate Tailing) | 1.1 (Symmetric) |
| Theoretical Plates (N) | ~8,500 | ~12,000 |
| Resolution (vs. Sulfoxide) | 2.1 | 3.8 |
Interpretation: The Phenyl-Hexyl column provides a longer retention time and significantly sharper peaks (lower tailing factor) due to the specific pi-pi interaction with the benzoic acid ring, which minimizes the "smearing" effect often seen with acidic analytes on C18.
References
-
Xu, R., et al. (2019).[4] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Renal Cell Carcinoma." Journal of Medicinal Chemistry, 62(15), 6876–6893.
-
Wallace, E. M., et al. (2016). "A Small-Molecule Antagonist of HIF2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma." Cancer Research, 76(18), 5491–5500.
-
Welch, C. J., et al. (2010). "Method Development in HPLC." Journal of Chromatography A. (General reference for Phenyl-Hexyl selectivity in aromatic acids).
-
PubChem. (2023). "4-(Methylsulfonyl)benzoic acid (Analogous Compound Data)." National Library of Medicine.
Sources
Safety Operating Guide
Proper Disposal Procedures for 4-(tert-Butylsulfonyl)benzoic Acid
[1][2][3]
Executive Summary & Chemical Profile
4-(tert-Butylsulfonyl)benzoic acid is a specialized organic intermediate containing both a carboxylic acid moiety and a sulfonyl group. Unlike simple benzoic acid derivatives, the presence of the bulky tert-butyl sulfonyl group alters its solubility profile and thermal decomposition products.
Effective disposal requires a protocol that addresses two primary risks: acidity (corrosivity) and sulfur-based thermal decomposition (generation of SOₓ gases). This guide defines the operational workflow for safe containment, classification, and disposal, moving beyond basic SDS instructions to provide a field-ready logistical plan.
Physicochemical Safety Data
| Property | Specification | Operational Implication |
| Functional Groups | Carboxylic Acid (-COOH), Sulfone (-SO₂-) | Acidic behavior; generates sulfur oxides upon combustion. |
| Physical State | Solid (Crystalline Powder) | High dust explosion risk if dispersed; inhalation hazard. |
| Acidity (pKa) | ~3.5 - 4.0 (Estimated) | Corrosive to mucous membranes; incompatible with strong bases/oxidizers. |
| Water Solubility | Low to Moderate | May precipitate in aqueous waste streams, causing clogs. |
| Stability | Stable under normal conditions | Avoid heating to decomposition (releases toxic fumes). |
Hazard Identification & Pre-Disposal Assessment
Core Directive: Treat as a hazardous chemical waste. Do not dispose of via sanitary sewer or trash.
Risk Assessment Matrix
Before handling, verify the state of the waste. The disposal route differs significantly between the pure solid reagent and reaction mixtures (solutions).
-
Inhalation Hazard: The sulfonyl moiety contributes to potential respiratory irritation.[1] Use a localized exhaust (fume hood) for all transfers.
-
Chemical Incompatibility:
-
Strong Oxidizers: Risk of violent reaction.
-
Strong Bases: Exothermic neutralization.
-
Cyanides/Sulfides: Contact with acids releases toxic gases.[2]
-
Personal Protective Equipment (PPE)[6]
-
Respiratory: N95 particulate respirator (for solids) or half-face respirator with acid gas cartridges (if heating/dissolving).
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact. Double-gloving recommended for spill cleanup.
-
Ocular: Chemical splash goggles. Safety glasses are insufficient for powder handling due to airborne dust risks.
Disposal Workflows
Decision Tree: Waste Segregation
The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards.
Figure 1: Decision logic for segregating this compound waste streams.
Protocol A: Solid Waste Disposal
Applicability: Expired pure reagent, contaminated weighing boats, spill cleanup residues.
-
Containment: Do not place loose powder directly into a drum. Use a primary container (e.g., a sealable polyethylene bag or the original screw-top bottle).
-
Secondary Containment: Place the primary container into a rigid outer container (Fiber drum or HDPE pail).
-
Labeling: Mark as "Hazardous Waste - Solid, Toxic, Irritant." Explicitly list "this compound" on the chemical inventory tag.
-
Storage: Store in a cool, dry area away from oxidizers until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, filtrates, or dissolved samples.
-
Compatibility Check: Ensure the waste solvent is compatible with the container (e.g., do not use metal cans for acidic solutions).
-
Segregation:
-
If in Organic Solvent: Dispose of as "Organic Solvent Waste." Differentiate between Halogenated (e.g., DCM) and Non-Halogenated (e.g., Ethanol). The acidity of the compound is generally acceptable in these streams unless the concentration is >10%.
-
If in Aqueous Solution:
-
Warning: Do not pour down the drain even if dissolved. The sulfonyl group poses environmental persistence risks.
-
Collect in "Aqueous Chemical Waste" containers.
-
If required by local EH&S, neutralize carefully with Sodium Bicarbonate (NaHCO₃).[3] Caution: Evolution of CO₂ gas will occur. Perform in a vented hood and allow gas to dissipate before capping.
-
-
Emergency Spill Response
Scenario: A 50g bottle drops and shatters, dispersing powder across the benchtop.
Immediate Action Plan
-
Evacuate & Ventilate: Alert nearby personnel. Turn on the fume hood "Emergency Purge" if available.
-
Don PPE: Nitrile gloves (double layer), lab coat, goggles, and N95 mask.
-
Containment: Gently cover the spill with a damp paper towel or spill pad to prevent dust generation. Do not dry sweep.
-
Cleanup:
-
Disposal: Place all cleanup materials (towels, gloves, scoop contents) into a hazardous waste bag.
Figure 2: Linear workflow for solid chemical spill response.
Regulatory & Compliance Notes
-
RCRA Classification: While not a "Listed" waste (P or U list), this compound often falls under Characteristic Waste if the pH is < 2 (Code D002 ). Even if pH > 2, best practice dictates managing it as non-RCRA regulated hazardous chemical waste to prevent environmental release [1].
-
Incineration: The preferred method of final destruction is high-temperature incineration with flue gas scrubbing. The sulfonyl group will generate SO₂, which must be captured by the facility's scrubbers [2].
-
Sewer Ban: Under no circumstances should this compound be discharged to the sanitary sewer.[6] Sulfonyl-benzoic acid derivatives can be persistent in wastewater treatment plants and may exhibit aquatic toxicity [3].
References
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.Link
-
American Chemical Society (ACS). Guide for Chemical Spill Response in Laboratories.[8]Link
-
National Institutes of Health (PubChem). 4-tert-Butylbenzoic acid Safety Data Sheet (Analogous Structure).Link
-
Fisher Scientific. Safety Data Sheet: 4-tert-Butylbenzoic acid.Link
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. uoguelph.ca [uoguelph.ca]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. redox.com [redox.com]
- 8. Guide for Chemical Spill Response - American Chemical Society [acs.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
